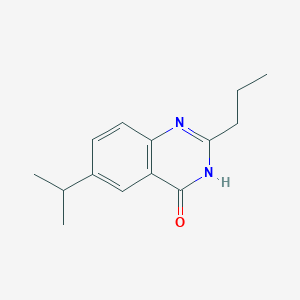![molecular formula C15H13ClN2O4 B15357553 Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)
Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate is a chemical compound characterized by its complex molecular structure, which includes a nitro group, a chlorophenyl group, and a methylamino group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group. Subsequent steps may include the introduction of the chlorophenyl group and the formation of the methylamino group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine: The potential medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its biological activity may be explored for the development of new drugs.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially affecting cellular processes through redox reactions and interactions with enzymes.
Comparaison Avec Des Composés Similaires
Methyl 3-(4-chlorophenyl)propanoate
Methyl 4-(3-chlorophenyl)benzoate
Methyl 3-nitrobenzoate
Uniqueness: Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of this compound in various fields and underscores its potential for future applications
Propriétés
Formule moléculaire |
C15H13ClN2O4 |
|---|---|
Poids moléculaire |
320.73 g/mol |
Nom IUPAC |
methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-15(19)11-5-6-13(14(8-11)18(20)21)17-9-10-3-2-4-12(16)7-10/h2-8,17H,9H2,1H3 |
Clé InChI |
OTVHWONHBKMBCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)NCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


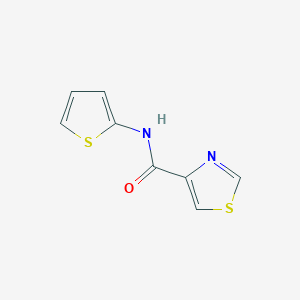
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
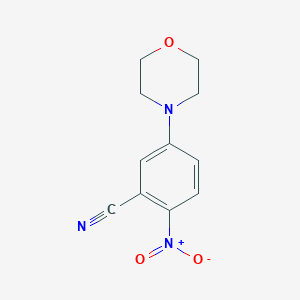
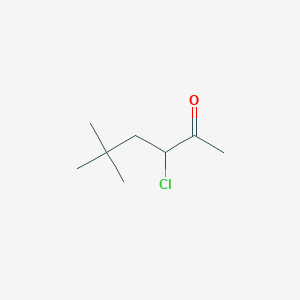
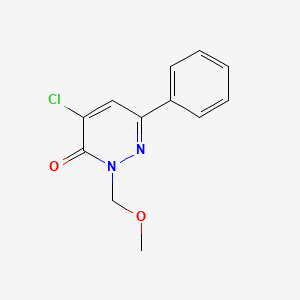
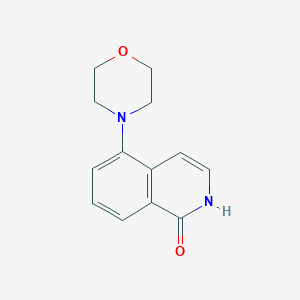
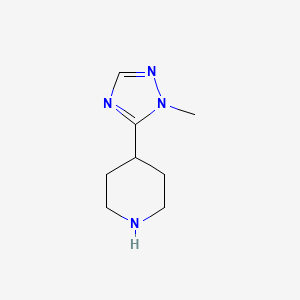
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
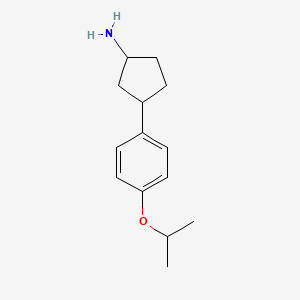
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![4-chloro-2-methyl-6-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15357545.png)
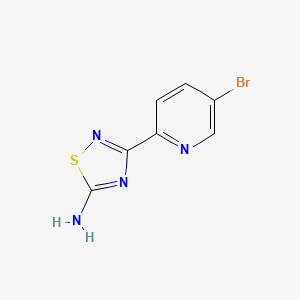
![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
